An In-depth Technical Guide to Supercinnamaldehyde: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to Supercinnamaldehyde: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Supercinnamaldehyde (B162912), chemically identified as (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one, is a potent and selective activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. Despite a misleading common synonym, "cinnamic aldehyde," supercinnamaldehyde possesses a distinct chemical structure and pharmacological profile from cinnamaldehyde (B126680). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the primary mechanism of action of supercinnamaldehyde. It includes available quantitative data, a detailed description of its interaction with the TRPA1 channel, and generalized experimental protocols for its synthesis and biological evaluation, aiming to serve as a valuable resource for researchers in pharmacology and drug development.
Chemical Structure and Physicochemical Properties
Supercinnamaldehyde is an indole (B1671886) derivative with the systematic IUPAC name (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one. Its chemical structure is characterized by a methylated indole-2-one core with a propan-2-one substituent attached to the 3-position via an exocyclic double bond.
Table 1: Chemical Identifiers of Supercinnamaldehyde
| Identifier | Value | Reference |
| IUPAC Name | (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one | [1][2] |
| CAS Number | 70351-51-8 | [1][2][3] |
| Molecular Formula | C₁₂H₁₁NO₂ | [1][2][3] |
| SMILES | CC(=O)/C=C/1\C2=CC=CC=C2N(C1=O)C | [1] |
| InChI | InChI=1S/C12H11NO2/c1-8(14)7-10-9-5-3-4-6-11(9)13(2)12(10)15/h3-7H,1-2H3/b10-7+ | [1] |
| InChIKey | CZKBLHCEDVWPRN-JXMROGBWSA-N | [1] |
Table 2: Physicochemical Properties of Supercinnamaldehyde
| Property | Value | Reference |
| Molecular Weight | 201.22 g/mol | [1][2][3] |
| Exact Mass | 201.078978594 Da | [1][2] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥95% - ≥98% | [3][4] |
| Solubility | Soluble in Ethanol (~2 mg/ml), DMSO (~20 mg/ml), and DMF (~20 mg/ml). Sparingly soluble in aqueous buffers. | [4] |
| Storage | -20°C for ≥4 years | [4] |
| UV/Vis. (λmax) | 260, 324 nm | [4] |
| XLogP3-AA | 0.9 | [1][2] |
| Topological Polar Surface Area | 37.4 Ų | [1][2] |
| Hydrogen Bond Donor Count | 0 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Rotatable Bond Count | 1 | [1][2] |
Biological Activity and Mechanism of Action
The primary and most well-characterized biological activity of supercinnamaldehyde is its potent activation of the TRPA1 ion channel.[3][5] TRPA1 is a non-selective cation channel expressed predominantly in nociceptive sensory neurons and plays a crucial role in the detection of noxious stimuli, leading to pain, itching, and neurogenic inflammation.[1][6]
Table 3: Quantitative Biological Activity of Supercinnamaldehyde
| Target | Activity | Value (EC₅₀) | Reference |
| TRPA1 Channel | Agonist / Activator | 0.8 μM | [5] |
Mechanism of TRPA1 Channel Activation
Supercinnamaldehyde activates the TRPA1 channel through a mechanism involving the covalent modification of cysteine residues within the N-terminal cytoplasmic domain of the channel protein.[5][7] This mechanism is shared by a variety of other electrophilic TRPA1 agonists, such as mustard oil and cinnamaldehyde.[3][7]
The key steps in this activation pathway are:
-
Electrophilic Attack: Supercinnamaldehyde, being an electrophile, targets the highly reactive thiol groups of cysteine residues on the TRPA1 protein.
-
Covalent Adduct Formation: It forms a covalent bond with these cysteine residues. Three specific cysteines have been identified as crucial for normal channel function.[7]
-
Conformational Change: This covalent modification induces a conformational change in the TRPA1 protein.
-
Channel Gating: The conformational change leads to the opening of the ion channel pore, allowing an influx of cations (primarily Ca²⁺ and Na⁺) into the neuron.
-
Neuronal Depolarization: The influx of positive ions depolarizes the neuron, leading to the generation of an action potential and the sensation of pain or irritation.
This covalent modification results in a sustained activation of the TRPA1 channel, which can persist even after the compound is washed out.[7]
Experimental Protocols
Synthesis of Supercinnamaldehyde (General Protocol)
Materials:
-
1-methyl-1,3-dihydro-2H-indol-2-one
-
An appropriate acetylating agent (e.g., acetic anhydride, acetyl chloride)
-
Base catalyst (e.g., sodium acetate (B1210297), triethylamine)
-
Anhydrous solvent (e.g., toluene, acetic acid)
-
Silica (B1680970) gel for column chromatography
-
Eluent system (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1,3-dihydro-2H-indol-2-one in the appropriate anhydrous solvent.
-
Addition of Reagents: Add the base catalyst to the solution. Slowly add the acetylating agent dropwise at a controlled temperature (e.g., 0°C or room temperature).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or elevated temperature for a specified period. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of a mild acid or base as appropriate. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield pure supercinnamaldehyde.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
TRPA1 Activation Assay (Calcium Imaging)
This protocol describes a general method to assess the activation of the TRPA1 channel by supercinnamaldehyde in a heterologous expression system using calcium imaging.[6]
Materials:
-
HEK293T cells stably or transiently expressing human TRPA1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Supercinnamaldehyde stock solution (in DMSO)
-
Positive control (e.g., AITC)
-
Fluorescence plate reader or fluorescence microscope equipped with an imaging system
Procedure:
-
Cell Culture: Plate TRPA1-expressing HEK293T cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with HBS. Load the cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBS) and incubate at 37°C for 30-60 minutes.
-
Washing: Wash the cells twice with HBS to remove excess dye.
-
Compound Application: Prepare serial dilutions of supercinnamaldehyde in HBS from the DMSO stock solution. Add the different concentrations of supercinnamaldehyde to the respective wells.
-
Fluorescence Measurement: Measure the intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader or microscope. Record a baseline fluorescence before adding the compound and then monitor the change in fluorescence over time after compound addition.
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. The response is often expressed as a percentage of the response to a saturating concentration of a positive control. Plot the concentration-response curve and calculate the EC₅₀ value.
Signaling Pathways
The primary signaling event initiated by supercinnamaldehyde is the activation of the TRPA1 channel, leading to an influx of cations and subsequent neuronal depolarization. Downstream signaling events are characteristic of TRPA1 activation in sensory neurons and can include:
-
Release of Neuropeptides: Activation of TRPA1 in sensory nerve endings can trigger the release of pro-inflammatory neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP).[1]
-
Neurogenic Inflammation: The release of these neuropeptides can lead to vasodilation, plasma extravasation, and the recruitment of immune cells, collectively known as neurogenic inflammation.[1]
Further specific downstream signaling pathways uniquely modulated by supercinnamaldehyde beyond the direct consequences of TRPA1 activation have not been extensively characterized in the available literature.
Conclusion
Supercinnamaldehyde is a valuable pharmacological tool for studying the TRPA1 ion channel. Its identity as (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one, distinct from cinnamaldehyde, is now clearly established. Its potency as a TRPA1 agonist, with a well-defined mechanism of action involving covalent modification of cysteine residues, makes it a useful probe for investigating the physiological and pathophysiological roles of this channel. While detailed information on its synthesis and downstream signaling is still emerging, this guide provides a solid foundation of its core chemical and biological properties for researchers in the field. Further investigation into its broader biological effects and potential therapeutic applications is warranted.
References
- 1. TRPA1: A Gatekeeper for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Super cinnamaldehyde | C12H11NO2 | CID 12480411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Molecular Determinants of Species-Specific Activation or Blockade of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Irritant-evoked activation and calcium modulation of the TRPA1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
